molecular formula C19H17FN2O3S B2993499 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide CAS No. 1704660-23-0

4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Cat. No.: B2993499
CAS No.: 1704660-23-0
M. Wt: 372.41
InChI Key: HNLYFRJVUKKBSE-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a specialized sulfonamide compound featuring a unique molecular architecture that combines fluorinated aromatic and pyridine ether functionalities. This structural configuration exhibits potential bioactivity relevant to medicinal chemistry and drug discovery research, particularly in enzyme inhibition studies. The compound's strategic incorporation of fluorine atoms typically enhances metabolic stability and membrane permeability, while the pyridyloxybenzyl moiety may facilitate targeted interactions with biological macromolecules. Researchers can utilize this benzenesulfonamide derivative as a chemical tool for investigating various biological pathways, with potential applications in developing kinase inhibitors, carbonic anhydrase inhibitors, or other therapeutically relevant targets. The presence of both hydrogen bond acceptors and donors in its molecular structure enables specific interactions with active sites of enzymes and receptors. This compound is provided as a high-purity material characterized by comprehensive analytical methods including HPLC, NMR spectroscopy, and mass spectrometry to ensure batch-to-batch consistency and reliable experimental results. Strictly for research purposes in laboratory settings only.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-14-11-16(20)8-9-18(14)26(23,24)22-13-15-5-4-6-17(12-15)25-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLYFRJVUKKBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The fluorination and methylation steps are crucial in introducing the fluorine and methyl groups, respectively. The pyridin-2-yloxy group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzenesulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a complex organic compound featuring a benzenesulfonamide moiety, a pyridine ring, and a fluorinated aromatic system. It has the molecular formula C20H19FN2O4SC_{20}H_{19}FN_2O_4S and a molecular weight of approximately 402.4 g/mol. The presence of fluorine and a pyridine group indicates potential biological activity, making it of interest in medicinal chemistry.

Chemical Reactivity
The chemical reactivity of 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide can be attributed to its functional groups.

Potential Applications
4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide has potential applications in various fields:

  • Medicinal Chemistry Its structural features suggest it could serve as a valuable scaffold for developing new therapeutic agents.
  • Interaction Studies Focus on its binding affinity with biological targets like enzymes and receptors. Molecular docking studies can provide insights into how this compound interacts at the molecular level, potentially revealing mechanisms for its biological activity.

Research Findings
Research indicates that compounds similar to 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide exhibit a range of biological activities.

Mechanism of Action

The mechanism by which 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key sulfonamide derivatives and their comparative features:

Compound Name / Identifier Key Substituents / Moieties Molecular Formula Molecular Weight Biological Activity (IC50/EC50) Target / Application References
4-Fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide (B7) Pyridin-2-yloxybenzyl, 3-(morpholinosulfonyl)aniline C25H24FN5O5S2 589.1 Dose-dependent inhibition PRRSV antiviral
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidinyl, fluorophenyl, chromenone C31H23F2N5O4S 623.6 Not reported Anticancer (synthesis focus)
N-Cyclobutyl-3,4-dimethoxy-N-(3-(morpholinomethyl)benzyl)benzenesulfonamide Cyclobutyl, morpholinomethyl, dimethoxybenzene C24H33N2O5S 461.2 Not reported Antiviral (structural analogue)
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide Benzothiazole, oxopyridinyl C19H15N3O3S2 397.5 Not reported Antifungal (synthesis focus)
4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide Quinoxalinyl, thioureido, ethylbenzoate C23H21N5O4S2 495.6 IC50 = 15.6 mM (HEPG2 cells) Anticancer
4-Fluoro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide Piperidin-4-ylmethyl, pyridin-4-yl C18H22FN3O2S 363.5 Not reported Structural analogue

Key Findings from Comparative Analysis

Role of Sulfonyl-Aniline Moieties: B7’s 3-(morpholinosulfonyl)aniline group is essential for PRRSV inhibition. Analogues with 3-(piperidinylsulfonyl)aniline (e.g., B7 derivatives) retained antiviral activity but with reduced potency, highlighting the morpholine ring’s importance in target binding . In contrast, 4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (IC50 = 15.6 mM) uses a thioureido-quinoxaline system for anticancer activity, demonstrating how sulfonamide substituents dictate therapeutic targets .

Impact of Heterocyclic Systems :

  • Pyridinyloxy (B7) and pyridin-4-yl () groups enhance solubility and receptor interaction. However, replacing the pyridin-2-yloxy group in B7 with a pyridin-4-yl-piperidine system () reduces molecular weight (363.5 vs. 589.1) but eliminates antiviral specificity .
  • Benzothiazole and oxopyridinyl moieties () shift activity toward antifungal targets, underscoring scaffold versatility .

Therapeutic Potency: B7’s antiviral activity is superior to structurally related anticancer sulfonamides (e.g., quinoxaline derivatives in –13), which require mM-range concentrations for efficacy. This suggests that B7’s design optimizes target affinity at lower doses .

Biological Activity

4-Fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a benzenesulfonamide moiety, a pyridine ring, and a fluorinated aromatic system, which may contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C20_{20}H19_{19}FN2_{2}O4_{4}S
  • Molecular Weight : Approximately 402.4 g/mol
  • Structural Features : The presence of a fluorine atom and the pyridine group are indicative of potential biological activity, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

Research indicates that compounds with similar structures to 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide exhibit a range of biological activities, including:

  • Antiviral Activity : Some derivatives have shown promising results against various viral targets, suggesting that this compound may inhibit viral replication through interaction with viral enzymes or host cell receptors.
  • Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against several cancer cell lines, highlighting its possible application in oncology.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it relevant for treating conditions characterized by inflammation.

Molecular docking studies have provided insights into the interaction of 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide with biological targets. These studies suggest that the compound binds to specific active sites on enzymes or receptors, potentially inhibiting their function. For example, it may interact with:

  • Enzymatic Targets : Inhibition of enzymes involved in metabolic pathways or viral replication.
  • Receptor Binding : Modulation of receptor activity linked to disease processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerCytotoxicity against cancer cells
Anti-inflammatoryReduction in inflammatory markers

Case Study Example

One study investigated the antiviral properties of benzenesulfonamide derivatives, including 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide. The results indicated significant inhibition of viral replication in vitro, with IC50_{50} values comparable to established antiviral agents. This suggests that modifications to the benzenesulfonamide scaffold can enhance antiviral efficacy.

Synthesis and Modification

The synthesis of 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Benzenesulfonamide Moiety : Reaction between sulfonyl chlorides and amines.
  • Pyridine Ring Introduction : Coupling reactions to attach the pyridine group.
  • Fluorination : Introduction of the fluorine atom at specific positions on the aromatic ring.

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